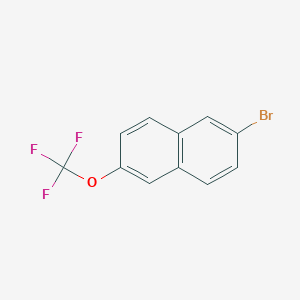
2-Bromo-6-(trifluoromethoxy)naphthalene
Cat. No. B8232644
M. Wt: 291.06 g/mol
InChI Key: CBAJXWOCKHWGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07799818B2
Procedure details


2-Bromo-6-(trifluoromethoxy)naphthalene (428 mg, 1.47 mmol), bis(pinacolato)diboron (410 mg, 1.62 mmol), and KOAc (433 mg, 4.41 mmol) were suspended in DMSO (12 ml). The mixture was de-oxygenated by vacuum-N2 fill cycles, followed by the addition of catalyst PdCl2(dppf) (30 mg, 2.5 mol %). The reaction was heated under N2 atmosphere to 80° C. for 2 hr. The reaction was diluted with hexane (100 ml), washed with water, brine, and dried over Na2SO4. After evaporation of solvent, the residue obtained was treated with acetone (20 ml) and 2N HCl (5 ml) for 24 h. The crude boronic acid was purified by reverse phase HPLC to give [6-(trifluoromethoxy)-2-naphthyl]boronic acid as a white powder. NMR (500 MHz, CDCl3) δ: 7.44 (dd, J=2.3, 9.0 Hz, 1H); 7.74 (br s, 1H); 7.98 (d, J=8.2 Hz, 1H); 8.11 (d, J=9.0 Hz, 1H); 8.35 (dd, J=1.1, 8.2 Hz, 1H); 8.85 (br s, 1H).


Name
KOAc
Quantity
433 mg
Type
reactant
Reaction Step Three







Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][C:13]([F:16])([F:15])[F:14])[CH:8]=2)[CH:3]=1.[B:17]1(B2OC(C)(C)C(C)(C)O2)[O:21]C(C)(C)C(C)(C)[O:18]1.CC([O-])=O.[K+].N#N.Cl>CS(C)=O.CCCCCC.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CC(C)=O>[F:14][C:13]([F:16])([F:15])[O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([B:17]([OH:21])[OH:18])[CH:11]=[CH:10]2 |f:2.3,8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
428 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=CC=C(C=C2C=C1)OC(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
410 mg
|
|
Type
|
reactant
|
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
Step Three
|
Name
|
KOAc
|
|
Quantity
|
433 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Five
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Seven
|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude boronic acid was purified by reverse phase HPLC
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OC=1C=C2C=CC(=CC2=CC1)B(O)O)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
